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Compound of Interest

Compound Name: Fluvirucin A1

Cat. No.: B144088

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the stereochemistry and absolute configuration
of Fluvirucin Al, a macrolactam antibiotic with potential therapeutic applications. The
determination of its complex stereochemical architecture has been a significant challenge,
ultimately resolved through asymmetric total synthesis. This document outlines the key
experimental methodologies, presents critical quantitative data, and visualizes the logical
workflows involved in establishing the absolute configuration of this natural product.

Introduction to Fluvirucin Al's Stereochemical
Complexity

Fluvirucin Al is a 14-membered macrolactam characterized by multiple stereogenic centers.
The precise three-dimensional arrangement of these centers is crucial for its biological activity.
The aglycon of Fluvirucin A1, known as fluvirucinine Al, possesses four stereocenters at the
C2, C3, C6, and C10 positions. The determination of the absolute configuration of these
centers has been a primary focus of synthetic efforts.

Asymmetric Total Synthesis: The Key to Unlocking
Absolute Configuration

The absolute configuration of fluvirucinine A1 was definitively established through its
asymmetric total synthesis. The general strategy relies on a convergent approach, where chiral
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fragments are synthesized from known starting materials and then coupled to construct the
macrolactam core. The stereochemistry of the final product is a direct consequence of the
stereochemistry of the chiral building blocks and the stereoselectivity of the key bond-forming
reactions.

A pivotal strategy in the synthesis of fluvirucinine A1 and its analogs involves an amide enolate-
induced aza-Claisen rearrangement. This powerful reaction allows for the expansion of a 10-
membered lactam into the 14-membered fluvirucinine core, while simultaneously setting the
stereochemistry at C2 and C3 with a high degree of control.

Experimental Confirmation of Stereochemistry

The stereochemical assignments made during the total synthesis were rigorously confirmed
through a combination of spectroscopic and crystallographic techniques.

X-ray Crystallography of a Key Intermediate

A definitive confirmation of the relative and absolute stereochemistry of the fluvirucinine core
was achieved through single-crystal X-ray analysis of a key synthetic intermediate. In the
synthesis of a closely related analog, (-)-6-desmethyl-fluvirucinine A1, the structure of a silyl-
protected macrolactam intermediate was determined by X-ray crystallography, unambiguously
establishing the spatial arrangement of the substituents on the 14-membered ring.[1] This
provided a solid anchor point for confirming the stereochemical outcomes of the preceding
synthetic steps.

Spectroscopic Analysis

Throughout the synthetic sequences, spectroscopic methods, particularly Nuclear Magnetic
Resonance (NMR) spectroscopy and optical rotation measurements, were employed to confirm
the identity and stereochemical integrity of the intermediates and the final product.

Quantitative Data Summary
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Specific Optical
Compound . Solvent Reference
Rotation ([a]D)

(-)-6-desmethyl-

o +26.68 (c 1.25) CHCI3 [1]
fluvirucinine A1

) o Not explicitly found in
Synthetic Fluvirucinine

the provided search
Al

results.
Key Intermediate Not applicable (X-ray o
(C22H43NO02Si) data)

Note: The specific optical rotation for the parent fluvirucinine A1 from the seminal 1999
synthesis by Suh et al. was not available in the provided search results.

Detailed Experimental Protocols

The following are representative experimental protocols for key transformations in the synthesis
of fluvirucinine A1 analogs, based on the work of Suh and colleagues.

Diastereoselective Amidoalkylation

This reaction is crucial for setting one of the stereocenters in a precursor to the aza-Claisen
rearrangement.

e Procedure: To a solution of the N,O-acetal TMS ether in a suitable solvent, a ketene acetal is
added at low temperature. The reaction is then quenched, and the product is purified by
chromatography. The high diastereoselectivity is attributed to the sterically favored attack of
the bulky ketene acetal on the (Z)-N-acyl iminium intermediate.

Amide Enolate-Induced Aza-Claisen Rearrangement

This key ring-expansion reaction forms the 14-membered macrolactam core.

e Procedure: The 10-membered lactam precursor is treated with a strong base, such as a
lithium amide, at low temperature to form the amide enolate. The reaction mixture is then
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warmed to induce the[2][2]-sigmatropic rearrangement. The stereochemical outcome is
dictated by the conformation of the transition state.

Final Deprotection and Hydrogenation

The final steps of the synthesis involve the removal of protecting groups and the saturation of

any double bonds to yield the natural product.

e Procedure: A solution of the protected macrolactam in a suitable solvent (e.g., a mixture of
EtOAc and MeOH) is treated with a hydrogenation catalyst (e.g., 10% Pd/C) under a
hydrogen atmosphere.[1] Following hydrogenation, any remaining protecting groups, such as
silyl ethers, are removed using a reagent like tetrabutylammonium fluoride (TBAF).[1]

Visualizing the Synthetic Logic

The following diagrams illustrate the key logical and experimental workflows in the

determination of Fluvirucin Al's stereochemistry.
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Overall Strategy for Absolute Configuration Determination
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Caption: Logical workflow for determining the absolute configuration of Fluvirucin Al.
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Key Experimental Workflow: Aza-Claisen Ring Expansion
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Caption: Experimental workflow for the key aza-Claisen ring expansion.

Conclusion

The determination of the stereochemistry and absolute configuration of Fluvirucin Al stands

as a testament to the power of modern asymmetric synthesis. Through a carefully designed

synthetic route, featuring key stereocontrolling reactions such as the aza-Claisen

rearrangement, and confirmed by rigorous analytical techniques including X-ray

crystallography, the complex three-dimensional structure of this natural product has been

unequivocally established. This foundational knowledge is indispensable for further research
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into its mechanism of action and for the development of novel therapeutic agents based on the
fluvirucin scaffold.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2025 BenchChem. All rights reserved. 7/8 Tech Support


https://www.benchchem.com/product/b144088?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC6225218/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6225218/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10603790/
https://www.benchchem.com/product/b144088#stereochemistry-and-absolute-configuration-of-fluvirucin-a1
https://www.benchchem.com/product/b144088#stereochemistry-and-absolute-configuration-of-fluvirucin-a1
https://www.benchchem.com/product/b144088#stereochemistry-and-absolute-configuration-of-fluvirucin-a1
https://www.benchchem.com/product/b144088#stereochemistry-and-absolute-configuration-of-fluvirucin-a1
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b144088?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b144088?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Foundational & Exploratory

Check Availability & Pricing

BenchChem
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